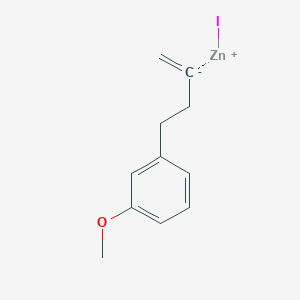

4-(3-Methoxyphenyl)-2-butenylzinc iodide

Description

4-(3-Methoxyphenyl)-2-butenylzinc iodide is an organozinc compound featuring a zinc atom coordinated to a butenyl chain substituted with a 3-methoxyphenyl group and an iodide counterion. Organozinc reagents are pivotal in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), due to their moderate reactivity and selectivity . The iodide ion contributes to solubility in polar aprotic solvents, though detailed physicochemical data for this specific compound remain scarce in the literature.

Properties

Molecular Formula |

C11H13IOZn |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

1-but-3-enyl-3-methoxybenzene;iodozinc(1+) |

InChI |

InChI=1S/C11H13O.HI.Zn/c1-3-4-6-10-7-5-8-11(9-10)12-2;;/h5,7-9H,1,4,6H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

FOCOAHLDJFVUKY-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=CC(=C1)CC[C-]=C.[Zn+]I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(3-methoxyphenyl)-2-butenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

4-(3-Methoxyphenyl)-2-butenyl iodide+Zn→4-(3-Methoxyphenyl)-2-butenylzinc iodide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-2-butenylzinc iodide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alkanes or alcohols.

Substitution: The zinc atom can be replaced by other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to replace the zinc atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes or alcohols.

Scientific Research Applications

4-(3-Methoxyphenyl)-2-butenylzinc iodide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in the development of pharmaceuticals.

Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug synthesis.

Industry: It may be used in the production of fine chemicals and advanced materials, leveraging its reactivity and versatility.

Mechanism of Action

The mechanism by which 4-(3-Methoxyphenyl)-2-butenylzinc iodide exerts its effects involves the formation of organozinc intermediates that can participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the formation of new bonds with electrophilic centers in other molecules. This reactivity is harnessed in synthetic chemistry to construct complex molecular architectures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

Table 1: Influence of Aromatic Substituents on Reactivity

| Compound Name | Key Substituents | Reactivity/Stability Features | Reference |

|---|---|---|---|

| 3-Iodo-4-methoxybenzaldehyde | 3-Iodo, 4-methoxy | High electrophilicity at iodine; methoxy enhances solubility | |

| 4-Iodo-N-(2-methoxyphenyl)benzamide | 4-Iodo, 2-methoxy | Iodine participates in halogen bonding; methoxy improves bioavailability | |

| 4-(3-Methoxyphenyl)-2-butenylzinc iodide | 3-Methoxy, zinc-iodide | Zinc stabilizes butenyl chain; methoxy modulates electronic effects | — |

Key Findings :

- Methoxy Groups : The 3-methoxy group in the target compound likely enhances solubility and electron donation, similar to 3-iodo-4-methoxybenzaldehyde, where methoxy improves polar interactions .

- Iodide Counterion : Comparable to N-methylnicotinium iodide, the iodide ion in the target compound may enhance solubility in polar solvents but reduce stability in protic environments .

Key Findings :

- Methoxy-substituted aromatics often exhibit bioactivity due to their ability to engage in hydrogen bonding and π-π stacking. For example, 3-(3-methoxyphenyl)prop-2-enoic acid shows anti-inflammatory effects via COX-2 inhibition, suggesting the target compound’s methoxy group could confer similar properties .

Table 3: Comparison of Organometallic Reagents

Key Findings :

- Organozinc reagents like thiazolidinone-zinc derivatives achieve moderate yields (34–74%) in cyclopropanation, suggesting the target compound may require optimized conditions for efficient coupling .

- The butenyl chain in the target compound could facilitate transmetalation in cross-coupling reactions, akin to other zinc reagents used in C–C bond formation.

Unique Features of 4-(3-Methoxyphenyl)-2-butenylzinc Iodide

- Stability-Solvency Balance: The iodide ion may improve solubility in tetrahydrofuran (THF) or dimethylformamide (DMF), critical for organometallic reactions, while the methoxy group prevents excessive electrophilicity at the zinc center.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.